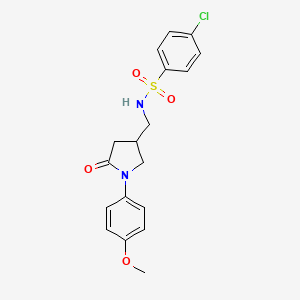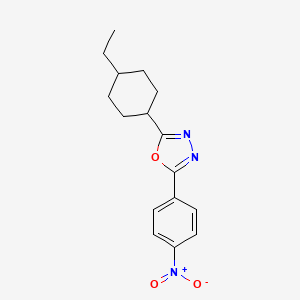
2-(4-Ethylcyclohexyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the oxadiazole ring, possibly through a cyclization reaction. The ethylcyclohexyl and nitrophenyl groups would likely be introduced through substitution reactions .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the oxadiazole ring, along with the bulky ethylcyclohexyl and nitrophenyl substituents. These groups could potentially influence the compound’s reactivity and physical properties .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. The nitro group on the phenyl ring is electron-withdrawing, which could make the ring more susceptible to electrophilic aromatic substitution reactions . The oxadiazole ring might also participate in reactions, depending on the conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitro group could increase its polarity, potentially affecting its solubility in different solvents .Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
1,3,4-Oxadiazole derivatives, including compounds structurally similar to 2-(4-Ethylcyclohexyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole, have been extensively studied for their antimicrobial properties. For instance, derivatives have shown remarkable antibacterial activities against pathogens like Staphylococcus aureus and Escherichia coli. The synthesis involves reacting acylhydrazide with nitro or chloro aroyle chloride, followed by cyclization to afford the 1,3,4-oxadiazole derivatives (Jafari et al., 2017).
Materials Science Applications
In materials science, 1,3,4-oxadiazole derivatives with nitro terminal groups have been synthesized for their mesogenic properties, displaying various liquid crystalline phases. These compounds, synthesized with a focus on the impact of the nitro group and alkoxy terminal chain, offer insights into the design of new materials with specific optical properties (Abboud et al., 2017).
Corrosion Inhibition
Substituted oxadiazoles, such as 2,5-bis(4-nitrophenyl)-1,3,4-oxadiazole, have been investigated for their corrosion inhibition properties on mild steel in acidic environments. These studies highlight the potential of oxadiazole derivatives in developing safer and more efficient corrosion inhibitors for industrial applications (Lagrenée et al., 2001).
Nonlinear Optical Properties
Donor-acceptor molecules incorporating 1,3,4-oxadiazole units have demonstrated significant second-order molecular nonlinearity, indicating their potential use in nonlinear optical materials. These findings contribute to the design of efficient materials for photonic applications (Mashraqui et al., 2004).
Green Chemistry Approaches
The synthesis of 2-aryl-1,3,4-oxadiazole derivatives using eco-friendly methods exemplifies the application of green chemistry principles in the development of functional molecules. These methods offer advantages such as high yields, simplicity in purification, and minimal environmental impact (Zhu et al., 2015).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
2-(4-ethylcyclohexyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c1-2-11-3-5-12(6-4-11)15-17-18-16(22-15)13-7-9-14(10-8-13)19(20)21/h7-12H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTEZMEFETSHPOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC(CC1)C2=NN=C(O2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Ethylcyclohexyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(2-Methylpyrimidin-4-yl)-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2837589.png)
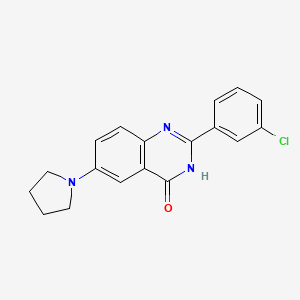
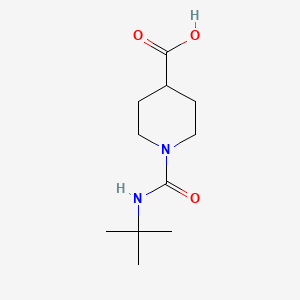

![Methyl 3-(1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2837598.png)
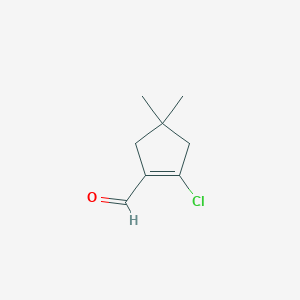
![N-[(5-butylsulfanyl-4-cyclohexyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide](/img/structure/B2837601.png)
![4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-(pyridin-3-ylmethyl)benzamide](/img/no-structure.png)
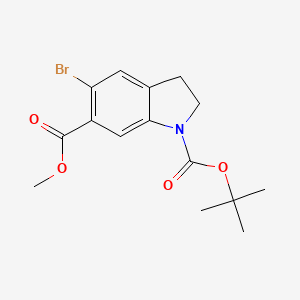
![N-[2-(5-Chloro-1-oxo-3,4-dihydroisoquinolin-2-yl)ethyl]prop-2-enamide](/img/structure/B2837604.png)
